molecular formula C20H19ClN2O3S B2689425 3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline CAS No. 872206-95-6

3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline

Cat. No.: B2689425
CAS No.: 872206-95-6
M. Wt: 402.89
InChI Key: HSFDSUGRKVUXAZ-UHFFFAOYSA-N
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Description

3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is a complex organic compound that features a quinoline core substituted with a methoxy group at the 6-position, a pyrrolidinyl group at the 4-position, and a 4-chlorobenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline typically involves multiple steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized via the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent like nitrobenzene.

    Pyrrolidinyl Substitution: The 4-position pyrrolidinyl group can be introduced via nucleophilic substitution, where the quinoline derivative reacts with pyrrolidine under basic conditions.

    Sulfonylation: The final step involves the sulfonylation of the quinoline derivative with 4-chlorobenzenesulfonyl chloride in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of quinoline N-oxides.

    Reduction: Reduction reactions can target the sulfonyl group, potentially converting it to a sulfide or thiol derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Quinoline N-oxides.

    Reduction: Sulfide or thiol derivatives.

    Substitution: Nitro or halogenated derivatives of the quinoline ring.

Scientific Research Applications

Chemistry

In chemistry, 3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound can be used in the study of enzyme inhibition and receptor binding due to its potential interactions with biological macromolecules. It serves as a model compound for understanding the behavior of quinoline derivatives in biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Quinoline derivatives are known for their antimicrobial, antiviral, and anticancer activities, making this compound a candidate for drug development.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity. It may also find applications in the production of dyes and pigments due to its aromatic structure.

Mechanism of Action

The mechanism of action of 3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition. The methoxy and pyrrolidinyl groups can enhance binding affinity and specificity through hydrophobic interactions and hydrogen bonding.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: The parent compound, quinoline, lacks the additional functional groups but serves as the core structure.

    Chloroquine: A well-known antimalarial drug that also features a quinoline core but with different substituents.

    Sulfonylquinolines: Compounds with similar sulfonyl groups attached to the quinoline ring.

Uniqueness

3-(4-Chlorobenzenesulfonyl)-6-methoxy-4-(pyrrolidin-1-yl)quinoline is unique due to the combination of its functional groups, which confer specific chemical and biological properties. The presence of the 4-chlorobenzenesulfonyl group enhances its potential as an enzyme inhibitor, while the methoxy and pyrrolidinyl groups contribute to its overall stability and reactivity.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics

Properties

IUPAC Name

3-(4-chlorophenyl)sulfonyl-6-methoxy-4-pyrrolidin-1-ylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClN2O3S/c1-26-15-6-9-18-17(12-15)20(23-10-2-3-11-23)19(13-22-18)27(24,25)16-7-4-14(21)5-8-16/h4-9,12-13H,2-3,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSFDSUGRKVUXAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C(=CN=C2C=C1)S(=O)(=O)C3=CC=C(C=C3)Cl)N4CCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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